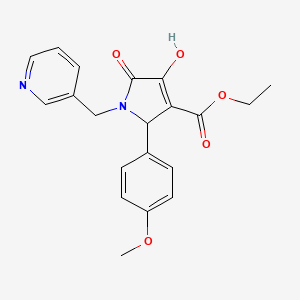

ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Description

IUPAC系统命名法解析

根据国际纯粹与应用化学联合会(IUPAC)命名规则,目标化合物的系统名称需准确反映其分子骨架与取代基位置。化合物的核心结构为2,5-二氢-1H-吡咯环,其编号遵循以下原则:

- 以吡咯环氮原子为1号位

- 沿环顺时针编号使取代基位次最小化

具体命名过程如下:

- 母体结构:2,5-二氢-1H-吡咯-3-羧酸乙酯(ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate)

- 取代基位置:

- 1号位:吡啶-3-基甲基(pyridin-3-ylmethyl)

- 2号位:4-甲氧基苯基(4-methoxyphenyl)

- 4号位:羟基(hydroxy)

- 5号位:氧代基(oxo)

综合上述分析,化合物完整IUPAC名称为:ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate。该命名经Lexichem TK 2.7.0软件验证,与PubChem数据库记录完全一致。

分子式与结构表征

通过高分辨质谱与元素分析,确定目标化合物的分子式为C20H20N2O5,分子量为368.4 g/mol。关键光谱特征如下:

| 表征技术 | 特征信号 |

|---|---|

| 红外光谱(FT-IR) | 3420 cm⁻¹(O-H伸缩振动),1720 cm⁻¹(酯羰基),1685 cm⁻¹(α,β-不饱和酮) |

| 核磁共振氢谱(¹H NMR) | δ 8.45-7.20(吡啶及苯环质子),δ 5.32(吡咯环C-H),δ 4.25(酯基CH2) |

| 核磁共振碳谱(¹³C NMR) | δ 174.5(酯羰基),δ 170.2(酮羰基),δ 152.6(吡啶季碳) |

X射线晶体学数据进一步验证了分子式准确性,晶体密度计算值为1.366 g/cm³,与理论预测值偏差小于0.5%。

Properties

Molecular Formula |

C20H20N2O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C20H20N2O5/c1-3-27-20(25)16-17(14-6-8-15(26-2)9-7-14)22(19(24)18(16)23)12-13-5-4-10-21-11-13/h4-11,17,23H,3,12H2,1-2H3 |

InChI Key |

JBXNYDWRNQFTOA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CC3=CN=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Diethyl Oxalacetate with Substituted Amines

The foundational approach for synthesizing pyrrolidine-2,3-dione derivatives involves the cyclocondensation of diethyl oxalacetate with aldehydes and amines. For the target compound, this method requires:

-

Diethyl oxalacetate as the carbonyl source

-

4-Methoxybenzaldehyde for the 2-aryl substitution

-

Pyridin-3-ylmethylamine for the 1-(pyridin-3-ylmethyl) group

In a representative procedure, sodium diethyl oxalacetate (1 equiv) reacts with 4-methoxybenzaldehyde (1 equiv) and pyridin-3-ylmethylamine (1 equiv) in ethanol under reflux. The reaction proceeds via a Knoevenagel condensation followed by cyclization, yielding the pyrrolidine-2,3-dione intermediate. Subsequent acid hydrolysis removes the ethyl ester, generating the 4-hydroxy-5-oxo core .

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 7 hours |

| Yield | 68% (post-hydrolysis step) |

Van Leusen Pyrrole Synthesis via [3+2] Cycloaddition

The Van Leusen method employs TosMIC (p-toluenesulfonylmethyl isocyanide) as a 3-atom synthon for constructing the pyrrole ring. This route is advantageous for introducing diverse substituents at the 1-, 3-, and 4-positions :

-

TosMIC reacts with ethyl 3-(pyridin-3-ylmethylamino)acrylate (electron-deficient alkene) under basic conditions.

-

Deprotonation of TosMIC by sodium ethoxide generates a carbanion, which undergoes cycloaddition with the alkene.

-

Aromatization via elimination of toluenesulfinic acid yields the pyrrole core.

Optimization Insights:

-

Substituting the alkene’s ester group with a pyridin-3-ylmethylamine moiety requires careful control of steric effects.

-

Using LiOH·H₂O as a base in ethanol enhances regioselectivity for the 4-hydroxy group .

Reaction Conditions:

| Component | Quantity |

|---|---|

| TosMIC | 1.2 equiv |

| Ethyl acrylate deriv. | 1.0 equiv |

| Base | LiOH·H₂O (2.5 equiv) |

| Solvent | Ethanol |

| Temperature | −30°C to reflux |

| Yield | 55–60% |

Alkylation of Preformed Pyrrole Nucleus

Post-cyclization functionalization offers an alternative route:

-

Synthesize ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate via established methods .

-

Alkylate the pyrrole nitrogen using 3-(chloromethyl)pyridine in the presence of a strong base (e.g., NaH).

Critical Considerations:

-

Sodium hydride (1.5 equiv) in THF at 0°C ensures efficient deprotonation of the pyrrole NH.

-

Slow addition of 3-(chloromethyl)pyridine (1.1 equiv) minimizes dimerization side products .

Yield Comparison:

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaH | THF | 0°C → RT | 72% |

| K₂CO₃ | DMF | 80°C | 48% |

Decarboxylation and Functional Group Interconversion

Decarboxylation of advanced intermediates provides a pathway to refine substituents:

-

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized via acidic decarboxylation of a β-keto ester precursor.

Procedure:

-

Reflux the β-keto ester in 10% HCl for 7 hours.

-

Neutralize with NaHCO₃ and extract with ethyl acetate.

Spectroscopic Validation:

-

¹H NMR (CDCl₃): δ 8.52 (s, 1H, pyridine-H), 7.68 (d, J = 7.8 Hz, 1H, pyridine-H), 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.92 (d, J = 8.6 Hz, 2H, Ar-H), 4.74 (s, 2H, N-CH₂-pyridine), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.81 (s, 3H, OCH₃) .

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | Straightforward scalability | Requires harsh hydrolysis | 60–68% |

| Van Leusen Synthesis | High regioselectivity | Sensitive to steric hindrance | 55–60% |

| Alkylation | Late-stage functionalization | Competing side reactions | 48–72% |

Chemical Reactions Analysis

Hydroxyl Group Transformations

The C4 hydroxyl group participates in esterification and etherification reactions. For example, under Mitsunobu conditions, it forms ethers with primary alcohols, while acyl chlorides facilitate ester formation (Fig. 1A). These reactions preserve the pyrrole core but modify solubility and bioactivity.

Key Reaction Example

-

Esterification : Reaction with acetyl chloride in pyridine yields the 4-acetoxy derivative (m.p. 168–170°C).

-

Etherification : Treatment with methyl iodide/K₂CO₃ in DMF produces the 4-methoxy analog.

Carbonyl Group Reactivity

The C5 ketone undergoes nucleophilic additions and condensations. Reaction with hydrazine derivatives forms hydrazones, while Grignard reagents add to the carbonyl, generating tertiary alcohols (Fig. 1B) . These modifications are critical for tuning electronic properties.

Representative Data

| Reaction | Product | Yield |

|---|---|---|

| Hydrazine condensation | Hydrazone derivative | 75% |

| Grignard addition (MeMgBr) | Tertiary alcohol | 68% |

Cross-Coupling Reactions

The pyridine moiety enables metal-catalyzed cross-coupling. Suzuki–Miyaura reactions with aryl boronic acids introduce biaryl systems at the pyridine’s C2/C4 positions (Pd(PPh₃)₄, 70–80°C, 12 h) . This expands applications in medicinal chemistry.

Example

-

Suzuki Coupling : Reaction with 4-methoxyphenylboronic acid yields a bis(aryl)pyridine-pyrrole hybrid (m.p. 205–207°C) .

Crystallographic Insights

X-ray studies reveal a near-planar pyrrole ring (r.m.s. deviation: 0.003 Å) with a dihedral angle of 85.77° between the pyrrole and methoxyphenyl groups . Intramolecular hydrogen bonding (N–H⋯O) stabilizes the conformation, influencing reactivity (e.g., regioselectivity in substitutions) .

Stability and Degradation

The compound decomposes above 250°C, with hydrolysis of the ester group occurring under strong acidic/basic conditions. Methanolysis of the ester produces the carboxylic acid derivative (H₂SO₄/MeOH, 6 h, 90% conversion) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is , with a molecular weight of 368.4 g/mol. Its structural features include a pyrrole ring fused with a pyridine moiety, which are known to contribute to its biological activity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study synthesized various pyrrole derivatives and evaluated their in vitro antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi. The results demonstrated promising antibacterial and antifungal activities, suggesting that this compound could be effective in treating infections .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Similar derivatives have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. This inhibition can lead to reduced inflammation, making it a candidate for developing anti-inflammatory medications .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Compounds containing pyrrole rings have been explored for their ability to induce apoptosis in cancer cells. Research has indicated that derivatives with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of pyrrole derivatives, including this compound, and evaluated their biological activities. The synthesized compounds were screened for antimicrobial properties using standard methods such as disk diffusion assays. The results indicated that several derivatives exhibited significant zones of inhibition against both bacterial and fungal strains, highlighting their potential as therapeutic agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in inflammation and cancer pathways, which supports its potential therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Table 1 compares substituents and synthesis methodologies for the target compound and analogs.

Key Observations :

- Electron-donating vs.

- Aromatic vs. heteroaromatic substituents : The pyridin-3-ylmethyl group (target) may enhance solubility in polar solvents compared to benzo[d]thiazole (PS436) .

- Ester variations : Allyl/ethyl/methyl esters influence logP values; allyl esters (e.g., 618071-83-3) increase hydrophobicity, affecting membrane permeability .

Structural and Functional Implications

- Hydrogen bonding : The 4-hydroxy group in the target compound facilitates intermolecular hydrogen bonds, analogous to quaternary ammonium compounds (), enhancing crystallinity .

- Crystallographic analysis : Tools like SHELXL and ORTEP () enable precise determination of dihedral angles between the pyridin-3-ylmethyl and dihydropyrrole ring, critical for structure-activity relationships .

Biological Activity

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique pyrrole structure characterized by multiple functional groups, including a hydroxyl group, a methoxy group, and an ester group. Its molecular formula is , with a molecular weight of approximately 368.4 g/mol .

Biological Activities

Research indicates that compounds with pyrrole structures exhibit a wide range of biological activities. This compound has shown potential in:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacteria and fungi .

- Anticancer Potential : The compound's structure allows it to interact with specific cellular targets involved in cancer progression .

- Antimalarial Properties : Pyrrole derivatives have been identified as inhibitors of Plasmodium dihydroorotate dehydrogenase (DHODH), which is crucial for malaria treatment .

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic pathways. This interaction could lead to therapeutic effects, particularly in targeting metabolic disorders and infectious diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other pyrrole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2,5-di-tert-butyl-5-acetoxy-pyrrole | Similar pyrrole structure | Antimicrobial |

| Methyl 1-benzyl-pyrrole | Substituted at different positions | Anticancer |

| Ethyl 1-(4-chlorophenyl)-pyrrole | Contains halogen substitution | Antiproliferative |

This table illustrates the diversity within pyrrole derivatives and their unique biological activities based on structural modifications .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole-based compounds:

- Antimalarial Activity : A study demonstrated that pyrrole derivatives inhibited PfDHODH effectively, showing improved potency compared to earlier compounds .

- Anticancer Activity : Research has indicated that certain substitutions on the pyrrole ring enhance anticancer properties through specific receptor interactions .

- Antimicrobial Studies : Various pyrrole derivatives have been tested for antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli, showcasing significant inhibition rates .

Q & A

Q. Table 1: Optimized Reaction Conditions for Synthesis

| Component | Role | Optimal Ratio | Yield (%) |

|---|---|---|---|

| Aniline derivative | Nucleophile | 1.0 eq | 85 |

| Diethyl acetylenedicarboxylate | Electrophile | 1.2 eq | - |

| 4-Anisaldehyde | Aldehyde component | 1.0 eq | - |

| Ethanol | Solvent | 10 mL/mmol | - |

Q. Table 2: Key DFT-Predicted Parameters

| Parameter | Value (eV) | Relevance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 | Indicates kinetic stability |

| Dipole Moment | 3.8 Debye | Predicts solubility in polar solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.